1-Methyl-4-nitro-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPMZUMSWRWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Methyl 4 Nitro 1h Pyrazol 5 Amine
Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring
The pyrazole ring in 1-methyl-4-nitro-1H-pyrazol-5-amine is susceptible to nucleophilic substitution, a reaction where a nucleophile displaces a leaving group. The strong electron-withdrawing nature of the nitro group at the 4-position enhances the electrophilicity of the pyrazole ring, making it more reactive towards nucleophiles.
In related polysubstituted pyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution occurs preferentially at the C-5 position, where amines, thiols, and other nucleophiles can displace a nitro group. While specific studies on the nucleophilic substitution of the nitro group at the C-4 position in this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution on nitro-activated pyrazoles suggest this as a plausible reaction pathway. The amino group at C-5 can also participate in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution involves the attack of an electrophile on the pyrazole ring, leading to the replacement of a hydrogen atom. Pyrazoles, being five-membered aromatic heterocycles, are generally considered electron-rich and thus reactive towards electrophiles. However, the presence of the electron-withdrawing nitro group at the C-4 position deactivates the ring towards electrophilic attack.
Conversely, the amino group at the C-5 position is an activating group and directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, this would influence the regioselectivity of substitution. The synthesis of this compound itself often involves the nitration of 1-methyl-1H-pyrazol-5-amine, a classic example of electrophilic aromatic substitution where a nitronium ion (NO₂⁺) acts as the electrophile. Further electrophilic substitution on the this compound ring would be challenging due to the deactivating effect of the nitro group.
Oxidative Coupling Reactions
The amino group of this compound can participate in oxidative coupling reactions. These reactions typically involve the oxidation of the amino groups of two molecules, which then couple to form an azo compound (containing an -N=N- double bond).
Studies on related pyrazol-5-amines have demonstrated that they can undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and tert-butyl hydroperoxide (TBHP) as an oxidant leads to the formation of an azo-linked dimer. Similarly, copper-catalyzed oxidative coupling of pyrazol-5-amines can also yield azopyrroles. These findings suggest that this compound could potentially undergo similar transformations to form the corresponding azo-dimer.
Table 1: Examples of Oxidative Coupling Products from Pyrazol-5-amines
| Starting Material | Product | Yield |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 86% |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | (E)-1,2-Bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene | 89% |
| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | (E)-1,2-Bis(1-(4-bromophenyl)-4-iodo-3-phenyl-1H-pyrazol-5-yl)diazene | 77% |
Condensation Reactions and Imine Formation
The primary amino group in this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of imines from pyrazole derivatives is a well-established synthetic transformation. For example, pyrazole-1-carbaldehyde compounds react with substituted anilines to form the corresponding imines. Similarly, the reaction of 5-aminopyrazoles with aldehydes and dimedone can lead to the formation of complex heterocyclic systems, a process that involves initial imine formation. Given this reactivity, this compound is expected to react with a variety of carbonyl compounds to produce a range of imine derivatives.
Ring-Opening and Ring-Closure (ANRORC) Mechanisms
The ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closure) mechanism is a type of nucleophilic substitution that is particularly relevant for heterocyclic compounds. This pathway involves the initial addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of a different leaving group, leads to the final substituted product.
While direct evidence for ANRORC reactions involving this compound is not available in the provided search results, studies on related dinitropyrazoles provide insights into this possibility. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines is proposed to proceed through an ANRORC mechanism, leading to the formation of 1-aryl-5-methyl-4-nitro-1H-pyrazoles. This suggests that under certain conditions with specific nucleophiles, the pyrazole ring of this compound could potentially undergo ring-opening and subsequent rearrangement. Computational studies on the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives also point to the feasibility of ring cleavage under oxidative conditions.
Derivatization at the Amino Group
The amino group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide array of derivatives.
Amidation and Sulfonylation Reactions
The primary amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in organic synthesis and are used to introduce a variety of functional groups and to modify the properties of the parent molecule. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, an amide derivative, highlights this reactivity.
N-Alkylation and N-Arylation
The primary amino group at the 5-position of this compound is a key site for nucleophilic reactions, including N-alkylation and N-arylation. These reactions introduce alkyl or aryl substituents onto the nitrogen atom, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
N-Alkylation:
The amino group of this compound can undergo nucleophilic substitution with alkyl halides to form N-alkylated products. The reaction typically proceeds by the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbon of the alkyl halide. The reactivity of the amino group is influenced by the electron-withdrawing nitro group at the adjacent C4 position, which can decrease its nucleophilicity. However, under appropriate basic conditions to deprotonate the amine or with highly reactive alkylating agents, the reaction can proceed.
While specific studies on the N-alkylation of this compound are not extensively detailed in publicly available literature, general principles of amine alkylation suggest that the reaction would likely require a base to facilitate the removal of a proton from the amine, thereby increasing its nucleophilicity. Common bases used for such transformations include potassium carbonate or triethylamine. The choice of solvent is also crucial and can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols.
It is important to note that over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a competing process, although this is less common with aminopyrazoles. youtube.com
N-Arylation:
The introduction of an aryl group onto the amino nitrogen of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods are powerful tools for forming carbon-nitrogen bonds.
The Buchwald-Hartwig amination generally employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide (bromide, iodide, or triflate). The Ullmann condensation, a more classical approach, utilizes a copper catalyst, often at higher temperatures. The electron-withdrawing nitro group on the pyrazole ring can influence the electronic properties of the amino group, potentially affecting the reaction conditions required for efficient coupling. researchgate.net
General conditions for the copper-catalyzed N-arylation of azoles often involve a copper(I) salt (e.g., CuI) and a ligand, such as a diamine, in a solvent like DMF. researchgate.net The choice of base, such as cesium carbonate or potassium phosphate, is also critical for the catalytic cycle.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | Base (e.g., K2CO3, Et3N) | N-Alkyl-1-methyl-4-nitro-1H-pyrazol-5-amine | N-Alkylation |
| This compound | Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base | N-Aryl-1-methyl-4-nitro-1H-pyrazol-5-amine | N-Arylation |
Formation of Hydrazone Derivatives
The primary amino group of this compound can react with aldehydes and ketones to form imines, commonly known as Schiff bases. When the carbonyl compound is an aldehyde or ketone and the amine is a hydrazine (B178648) derivative, the resulting C=N compound is specifically called a hydrazone. In the case of this compound, a primary amine, its condensation with aldehydes or ketones leads to the formation of N-substituted imines.
The reaction mechanism involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the transfer of a proton from the nitrogen to the oxygen, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. youtube.comchemistrysteps.com
The reaction is generally reversible and often carried out under conditions where water is removed to drive the equilibrium towards the product. chemistrysteps.com While acid catalysis is common for imine formation, with aminopyrazole derivatives, it has been noted that such conditions can sometimes lead to alternative reaction pathways and the formation of unexpected products. nih.gov
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine) | Reaction Condition |
| This compound | R-CHO (Aldehyde) | N-(aryl/alkylidene)-1-methyl-4-nitro-1H-pyrazol-5-amine | Acid or base catalysis, often with removal of water |
| This compound | R-CO-R' (Ketone) | N-(di-aryl/alkylidene)-1-methyl-4-nitro-1H-pyrazol-5-amine | Acid or base catalysis, often with removal of water |
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Nitro 1h Pyrazol 5 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the chemical environment and connectivity of atoms within the molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides crucial information about the hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons and substituents are indicative of the electronic effects of the various functional groups.
In the case of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a related analog, the proton of the carboxylic acid (COOH) group is observed as a broad signal at approximately 8.38 ppm. The protons of the propyl group exhibit characteristic signals, with the terminal methyl (CH₃) protons appearing as a triplet in the range of 0.99–1.03 ppm. For other pyrazole analogs, such as 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, the pyrazole proton shows a downfield shift to 7.99 ppm, while the phenyl protons resonate in the region of 7.49–7.57 ppm. researchgate.net The presence and position of substituents on the pyrazole ring significantly influence the chemical shifts of the ring protons.
Table 1: Selected ¹H NMR Data for this compound Analogs
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | CDCl₃ | -COOH | 8.38 (broad) |
| -CH₂CH₂CH ₃ | 0.99-1.03 (triplet) | ||
| 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate | DMSO | Pyrazole-H | 7.99 |
| Phenyl-H | 7.49-7.57 | ||
| 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline | CDCl₃ | =CH-NO₂ | 8.76 (singlet) |
| Aryl-H | 7.49-7.80 (multiplet) |
This table is generated based on available data for analogs and may not represent the exact values for this compound.
Carbon-13 (¹³C) NMR Analysis
For 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the carbonyl carbon (C=O) of the carboxylic acid group resonates at approximately 158.58 ppm, while the carbon atom bearing the nitro group (C-NO₂) is found at 149.81 ppm. The chemical shifts for carbon atoms in the pyrazole ring of various C-nitropyrazole derivatives show distinct ranges depending on the isomer, which aids in their structural assignment. researchgate.net For instance, in a series of 1-phenyl-3-t-butyl-5-arylpyrazoles, the pyrazole ring carbons were observed in the range of δ 160.08-147.74 ppm. researchgate.net
Table 2: Selected ¹³C NMR Data for this compound Analogs
| Compound | Solvent | Carbon Atom | Chemical Shift (ppm) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | CDCl₃ | C =O | 158.58 |
| C -NO₂ | 149.81 | ||
| 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline | CDCl₃ | Pyrazole & Aryl Carbons | 100.30 - 148.53 |
This table is generated based on available data for analogs and may not represent the exact values for this compound.
Nitrogen-15 (¹⁵N) NMR Analysis
Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule, providing valuable information about the electronic structure of nitrogen-containing functional groups like amines and nitro groups. researchgate.net Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it offers unique insights. researchgate.net
The chemical shifts of the nitrogen atoms in the pyrazole ring and the nitro group are highly dependent on their chemical environment. For nitropyrazoles, the ¹⁵N chemical shifts can help to distinguish between different isomers and to understand the electronic effects of the substituents on the pyrazole ring. The application of inverse-detected ¹H-¹⁵N correlation spectra can be particularly useful for acquiring data on small amounts of sample. researchgate.net
Two-Dimensional (2D) NMR Experiments for Connectivity
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in a molecule. wikipedia.orglibretexts.org
COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons and piece together molecular fragments. wikipedia.org
HSQC experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning carbon and nitrogen signals in the spectrum. libretexts.org
For complex molecules like substituted nitropyrazoles, 2D NMR techniques are often essential for unambiguous assignment of all proton and carbon signals. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture.
The crystal structure of an analog, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been determined to be in the monoclinic crystal system with the space group P2₁/c. researchgate.net Key findings from this study include the dihedral angles between the pyrazole ring and the nitro group, which provides insight into the molecule's conformation. researchgate.net Intermolecular hydrogen bonding, such as O–H⋯N interactions, plays a crucial role in stabilizing the crystal lattice. researchgate.net
In another example, the crystal structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole reveals the dihedral angles between the pyrazole ring and the attached phenyl rings. nih.gov The packing of molecules in the crystal is often stabilized by weak intermolecular interactions. nih.gov
Table 3: Crystallographic Data for an Analog of this compound
| Compound | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5811(16) |
| b (Å) | 19.734(7) |
| c (Å) | 11.812(4) |
| β (°) | 101.181(11) |
| Volume (ų) | 1047.6(6) |
| Z | 4 |
Data from the crystallographic study of an analog compound. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups.
For nitropyrazoles, the IR spectrum provides key information about the nitro (NO₂) and amine (NH₂) groups. The stretching vibrations of the nitro group are typically observed in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). The N-H stretching vibrations of the amine group usually appear in the range of 3500-3300 cm⁻¹.
Theoretical and experimental studies on nitropyrazoles have shown good agreement between calculated and observed vibrational frequencies. researchgate.netacrhem.org For instance, in a study of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, the calculated N=N stretching vibration was found to be very close to the experimental value. derpharmachemica.com The analysis of the IR spectra of various pyrazole derivatives helps in confirming the presence of key functional groups and provides insights into the molecular structure. researchgate.netresearchgate.net
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Nitropyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Symmetric Stretch | 1360 - 1300 | |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 |
| C=C (in ring) | C=C Stretch | ~1600 - 1450 |
This table provides general ranges and specific values can vary depending on the exact molecular structure and its environment.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of nitropyrazoles in mass spectrometry is often characterized by the loss of the nitro group (NO₂). In some instances, rearrangements and primary losses of other small molecules like water (H₂O) or carbon monoxide (CHO) can be observed, particularly when there are ortho-substituent effects. The mass spectra of methylnitropyrazole isomers are generally characteristic of nitropyrazoles. capes.gov.br
In addition to the fragmentation of the nitropyrazole core, the amino group also directs fragmentation. Aliphatic amines typically undergo alpha-cleavage, which would be a significant fragmentation pathway. Compounds with an odd number of nitrogen atoms, such as pyrazoles, will exhibit a molecular ion at an odd m/z value.
Table 1: Mass Spectrum of 1-Phenyl-3-methyl-5-aminopyrazole
| m/z | Intensity |
|---|---|
| 51 | 14.8 |
| 77 | 40.7 |
| 91 | 7.4 |
| 104 | 14.8 |
| 118 | 18.5 |
| 130 | 11.1 |
| 172 | 100.0 |
| 173 | 14.8 |
Data from the NIST WebBook for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. nist.govnist.gov
Another relevant analog is ethyl 5-amino-1-methylpyrazole-4-carboxylate . Its mass spectrum provides further understanding of the fragmentation of a 1-methyl-5-aminopyrazole structure. nist.gov
Table 2: Mass Spectrum of Ethyl 5-amino-1-methylpyrazole-4-carboxylate
| m/z | Intensity |
|---|---|
| 42 | 26.8 |
| 56 | 21.9 |
| 69 | 36.5 |
| 83 | 18.2 |
| 96 | 100.0 |
| 124 | 97.5 |
| 125 | 21.9 |
| 169 | 43.9 |
Data from the NIST WebBook for Ethyl 5-amino-1-methylpyrazole-4-carboxylate. nist.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₄H₆N₄O₂.
While specific experimental elemental analysis data for this compound is not detailed in the available literature, data for related pyrazole derivatives demonstrates the application and precision of this method. For example, the synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole included elemental analysis. researchgate.net
Table 3: Elemental Analysis of 1-Methyl-3,4,5-trinitropyrazole
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 22.13 | 22.05 |
| H | 1.39 | 1.42 |
| N | 32.26 | 32.18 |
Data for an analog, 1-methyl-3,4,5-trinitropyrazole. researchgate.net
In another example, the elemental analysis of a complex pyrazole derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene , was reported as follows: mdpi.com
Table 4: Elemental Analysis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 82.97 | 83.00 |
| H | 4.93 | 4.90 |
| N | 12.10 | 12.10 |
Data for a complex pyrazole derivative. mdpi.com
This data for analogs underscores the utility of elemental analysis in confirming the stoichiometric composition of newly synthesized pyrazole compounds.
Theoretical and Computational Chemistry Investigations of 1 Methyl 4 Nitro 1h Pyrazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of 1-Methyl-4-nitro-1H-pyrazol-5-amine. These methods provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the optimized geometries of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict its structural and electronic properties. nih.gov
Computational studies on analogous nitropyrazoles indicate that the presence of a nitro group contributes to the thermal stability of the molecule through resonance stabilization, which helps to reduce ring strain. The interplay of these functional groups dictates the molecule's reactivity in various chemical reactions, including reductions and nucleophilic substitutions.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole (B372694) Derivative (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N-N Bond Length | 1.376 |
| C-N (in ring) | 1.383 |
| C=N (in ring) | 1.299 |
| N-C (methyl) | ~1.47 |
| C-N (nitro) | ~1.45 |
| N-O (nitro) | ~1.22 |
| C-N (amino) | ~1.36 |
| N-N-C Angle | ~105-112° |
| C-N-C Angle | ~128-130° |
| N-C-C Angle | ~106-110° |
Note: This table presents typical values for a substituted pyrazole derivative as found in the literature nih.gov; specific values for this compound would require a dedicated computational study.
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are employed to obtain highly accurate electronic properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more precise description of electron correlation effects, which are important for understanding the subtleties of the molecule's electronic structure. For instance, ab initio calculations can be used to accurately determine ionization potentials, electron affinities, and the energies of excited electronic states, which are crucial for predicting the molecule's behavior in photophysical processes. While computationally more demanding than DFT, ab initio methods offer a benchmark for the accuracy of other computational approaches.
Intermolecular Interactions and Hydrogen Bonding Analysis
The functional groups on this compound, particularly the amino (-NH2) and nitro (-NO2) groups, are capable of forming significant intermolecular interactions, most notably hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of the molecule in the solid state and its solvation properties in different media.
The para-orientation of the nitro group relative to the amino group can lead to the formation of a significant dipole moment, which favors hydrogen bonding between the amine protons and electron-rich regions of adjacent molecules. In related nitroaniline structures, N-H···O hydrogen bonds are a dominant feature in their supramolecular assembly. wisc.edu
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net In the context of this compound, QTAIM analysis can be used to characterize the hydrogen bonds present in its dimeric or crystalline forms.
The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor atom is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. For hydrogen bonds, a positive value of ∇²ρ typically indicates a closed-shell interaction, which is characteristic of electrostatic interactions and hydrogen bonds. The analysis of these parameters can help to quantify the strength of N-H···O and other potential hydrogen bonds. wisc.edu
Table 2: Representative QTAIM Parameters for Hydrogen Bonds in a Related Molecular System
| Hydrogen Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| N-H···O | ~0.02 - 0.04 | Positive |
| C-H···O | ~0.005 - 0.015 | Positive |
Note: This table provides typical ranges for QTAIM parameters for hydrogen bonds in organic molecules wisc.edu. Specific values for this compound are not available without a dedicated study.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for studying charge transfer and hyperconjugative interactions that contribute to molecular stability and reactivity.
Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Substituted Pyrazole
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) of Amino Group | π(C=C) in Ring | High |
| π(C=C) in Ring | π(N=O) of Nitro Group | Moderate |
| LP(N) in Ring | σ*(C-H) of Methyl Group | Low |
Note: This table presents a qualitative illustration of expected NBO interactions and their relative strengths based on general principles and studies of related compounds nih.gov.
Acid-Base Properties and Protonation Site Analysis
The presence of multiple nitrogen atoms in this compound makes it a molecule with several potential sites for protonation. Determining the most likely protonation site is crucial for understanding its behavior in acidic media and its potential role in biological systems. Computational methods can be used to calculate the proton affinity (PA) and gas-phase basicity (GB) for each potential basic site.
The pyrazole ring itself contains two nitrogen atoms. The N1 atom is bonded to a methyl group, while the N2 atom has a lone pair available for protonation. The amino group at the C5 position also has a lone pair on its nitrogen atom. The basicity of these sites is modulated by the electronic effects of the substituents. The electron-withdrawing nitro group generally decreases the basicity of all nitrogen atoms in the molecule. Conversely, the electron-donating amino and methyl groups will increase basicity.
Theoretical studies on similar pyrazole derivatives often show that the un-substituted nitrogen atom of the pyrazole ring (N2 in this case) is a common site for protonation. However, the relative basicities of the N2 atom and the exocyclic amino nitrogen need to be carefully evaluated through computation. The calculated proton affinities will reveal the most energetically favorable site for protonation.
Table 4: Predicted Relative Proton Affinities for this compound
| Protonation Site | Expected Relative Proton Affinity | Rationale |
| N of Amino Group | High | Electron-donating group, localized lone pair. |
| N2 of Pyrazole Ring | Moderate to High | Pyridine-like nitrogen, lone pair available. Basicity reduced by adjacent nitro group. |
| O of Nitro Group | Low | Oxygen is less basic than nitrogen; electron density is withdrawn by the ring. |
| N1 of Pyrazole Ring | Very Low | Nitrogen is quaternized by the methyl group; no lone pair available. |
Note: This table provides a qualitative prediction based on the electronic effects of the substituents and findings for analogous compounds.
Proton Affinity (PA) and Gas-Phase Basicity (GB) Calculations
Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity. PA is defined as the negative of the enthalpy change (ΔH) for the protonation reaction in the gas phase, while GB is the negative of the corresponding Gibbs free energy change (ΔG) nih.gov. These values are critical for predicting reaction mechanisms and understanding intermolecular interactions.
Theoretical studies on large sets of pyrazole derivatives have demonstrated that DFT calculations can reliably predict these properties. researchgate.net The basicity of this compound is influenced by the electronic effects of its substituents. The methyl group (-CH₃) is weakly electron-donating, while the amino group (-NH₂) is a strong electron-donating group; both tend to increase basicity. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly decreases electron density in the pyrazole ring and at the exocyclic amine, thereby reducing basicity.
The molecule possesses three potential sites for protonation: the N2 nitrogen of the pyrazole ring, the nitrogen of the exocyclic amino group, and the N1 nitrogen (though less likely due to its existing bond with a methyl group). Computational methods calculate the PA and GB for protonation at each potential site to identify the most favorable one. Studies on similarly substituted pyrazoles indicate that the competition for protonation is typically between the ring nitrogen and the exocyclic amine. researchgate.net
Table 1: Representative Proton Affinity (PA) and Gas-Phase Basicity (GB) Data for Substituted Pyrazole Derivatives This table illustrates the effect of substituents on basicity, based on findings for analogous compounds. Values are in kcal/mol.
| Compound | Substituent Effect | Representative PA (kcal/mol) | Representative GB (kcal/mol) |
|---|---|---|---|
| PDPA-NH₂ | Strong Electron-Donating | 228.5 jksus.org | 221.7 jksus.org |
| PDPA-H | Reference Compound | 219.7 jksus.org | 213.0 jksus.org |
Data is for 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA) derivatives to demonstrate substituent effects.
Tautomerism and Isomerism Studies
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This compound (CAS: 19868-85-0) has several positional isomers where the substituents are attached to different atoms of the pyrazole ring. bldpharm.com Computational studies can determine the relative stabilities of these isomers by calculating their ground-state energies.
Table 2: Selected Positional Isomers of Methyl-nitro-pyrazol-amine
| Compound Name | CAS Number | Position of Substituents |
|---|---|---|
| This compound | 19868-85-0 bldpharm.com | 1-CH₃, 4-NO₂, 5-NH₂ |
| 1-Methyl-4-nitro-1H-pyrazol-3-amine | 20055-00-9 biosynth.combldpharm.com | 1-CH₃, 4-NO₂, 3-NH₂ |
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary form of tautomerism is the amino-imino equilibrium. The N1-methylation prevents the ring-proton tautomerism common in NH-pyrazoles. researchgate.net Quantum chemical calculations are employed to determine the relative energies and, therefore, the relative populations of these tautomers at equilibrium. The amine tautomer is generally expected to be more stable.
Figure 1: Amino-Imino Tautomerism in this compound
Computational energy calculations can predict which tautomer is the major species in equilibrium.
Conformational Analysis and Molecular Dynamics
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. For this compound, the pyrazole ring is essentially planar. The key degrees of freedom are the rotations of the amino (-NH₂) and nitro (-NO₂) groups relative to this plane.
Computational methods are used to construct a potential energy surface by calculating the energy of the molecule as a function of the torsion angles of these substituent groups. This analysis identifies low-energy, stable conformations (conformers) and the energy barriers between them. The orientation of these groups can be influenced by steric hindrance and potential intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. Structural studies of related pyrazoles have shown that differences in torsion angles can lead to distinct molecular conformations. nih.gov
Molecular dynamics (MD) simulations build upon this by simulating the atomic movements over time. An MD simulation can reveal the dynamic behavior of the molecule, including the flexibility of the substituent groups and the stability of different conformations at various temperatures.
Table 3: Key Parameters in Conformational and Dynamic Studies
| Analysis Type | Key Parameters Studied | Goal of Investigation |
|---|---|---|
| Conformational Analysis | Torsion angles (e.g., C4-C5-N-H, C3-C4-N-O) | Identify stable conformers and rotational energy barriers. |
| Molecular Dynamics | Atomic trajectories over time, temperature | Understand conformational flexibility and stability under dynamic conditions. |
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. mdpi.com For this compound, calculations would predict the chemical shifts for the methyl protons, the C3-H proton, and the amine protons, as well as for the five distinct carbon atoms in the molecule. Comparing these predicted spectra with experimental results helps confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine, the asymmetric and symmetric N=O stretching of the nitro group, and the various stretches and bends associated with the pyrazole ring.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The results, often presented as oscillator strengths and excitation energies, can be correlated with the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum, providing insight into the molecule's electronic structure.
Table 4: Overview of Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Properties | Information Gained |
|---|---|---|
| NMR | Chemical Shifts (δ) for ¹H, ¹³C | Confirmation of atomic connectivity and chemical environment. |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and confirmation of molecular structure. |
| UV-Vis | Excitation Energies (nm), Oscillator Strengths | Understanding of electronic structure and π-system conjugation. |
Biological and Pharmacological Research on 1 Methyl 4 Nitro 1h Pyrazol 5 Amine and Pyrazole Analogs
Applications in Medicinal Chemistry and Drug Discovery
The versatility of the pyrazole (B372694) scaffold has made it a privileged structure in the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a multitude of pharmacological effects, demonstrating the significant potential of this chemical class in addressing a wide range of diseases.
Role as Synthetic Intermediates for Bioactive Molecules (e.g., PDE5 Inhibitors like Sildenafil)
1-Methyl-4-nitro-1H-pyrazol-5-amine and its related structures are pivotal intermediates in the synthesis of complex bioactive molecules. researchgate.net A prominent example is their role in the creation of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely used to treat erectile dysfunction and pulmonary hypertension. nih.govmedicalnewstoday.com
Sildenafil, the first-in-class PDE5 inhibitor, is synthesized using a pyrazole derivative as a key building block. researchgate.netnih.gov The synthesis involves the creation of a pyrazole core, which is subsequently modified to produce the final drug molecule. researchgate.net Specifically, a derivative, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a crucial intermediate in the synthesis of sildenafil. researchgate.net The nitro group in this intermediate is later reduced to an amino group, which is essential for the subsequent cyclization reaction that forms the pyrazolo[4,3-d]pyrimidin-7-one core of sildenafil. researchgate.net
The mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govebmconsult.com By inhibiting the PDE5 enzyme, these drugs prevent the breakdown of cGMP, leading to smooth muscle relaxation and increased blood flow. medicalnewstoday.comebmconsult.com
Investigation of Anticancer Activity
The anticancer potential of pyrazole derivatives, including analogs of this compound, is an active area of research. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net For instance, certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated significant antiproliferative properties against cell lines such as HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values. nih.gov
The structural features of these pyrazole derivatives play a crucial role in their anticancer activity. For example, the presence of specific substituents on the pyrazole ring can significantly influence their potency and selectivity against different cancer cell types. researchgate.net Research has also explored the development of pyrazole-based compounds as inhibitors of specific molecular targets in cancer cells, such as CDC7 kinase. researchgate.net
| Cell Line | Compound Type | Observation | Reference |
| HeLa, HepG2 | N-methyl-4-nitro-1H-pyrazol-5-amine | Inhibition of proliferation, selective toxicity towards cancer cells. | |
| HeLa, MCF7, SKOV3, SKMEL28 | Pyrazolyl acylhydrazone (derivative 11a) | Relevant antitumor properties with micromolar IC50 values. | nih.gov |
| Panc-1, MCF-7, HT-29, A-549 | Pyrimidine-pyrazole derivatives (6c, 6e) | Potent anticancer activity with IC50 values in the range of 1.4-1.9 µg/ml. | researchgate.net |
| HCT-116, A-549, A375, MCF-7, HeLa | Sildenafil (a pyrazole derivative) | Considerable cytotoxic activity. HCT-116 was the most sensitive. | researchgate.net |
Studies on Antimicrobial Properties (Antibacterial, Antifungal)
Pyrazole derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including bacteria and fungi. nih.govmeddocsonline.orgresearchgate.net This has led to their investigation as potential new antibiotics and antifungal agents, particularly in the face of growing antimicrobial resistance. nih.gov
The antimicrobial efficacy of pyrazole compounds is often linked to their specific structural modifications. For example, the introduction of a nitro group, as seen in this compound, can contribute to their biological activity. meddocsonline.org Various studies have reported the synthesis of pyrazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmeddocsonline.org Some derivatives have even shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). meddocsonline.org
Furthermore, certain pyrazole analogs exhibit promising antifungal properties against species like Candida albicans and Aspergillus niger. meddocsonline.orgbiointerfaceresearch.com The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. nih.gov
| Pathogen | Compound Type | Observation | Reference |
| E. coli, Staphylococcus aureus | N-methyl-4-nitro-1H-pyrazol-5-amine | MICs comparable to established antibiotics. | |
| S. aureus, E. coli, C. albicans | 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives | Pronounced effect on bacterial and fungal strains. | biointerfaceresearch.com |
| S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicans | Nitro pyrazole based thiazole (B1198619) derivative (Compound 40) | Remarkable antibacterial and antifungal activity. | meddocsonline.org |
| Gram-positive and Gram-negative bacteria | Pyrazole, pyrazolone, and enaminonitrile pyrazole derivatives | Higher antibacterial activities than conventional bactericides. | researchgate.net |
| S. aureus, E. coli, P. aeruginosa, B. subtilis | 4-functionalized pyrazoles | Middle activity against Gram-positive bacteria. | meddocsonline.org |
| Various bacteria | 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Good antimicrobial activity. | nih.gov |
Research into Anti-inflammatory and Analgesic Effects
The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents. nih.govbenthamdirect.com Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac, contain a pyrazole moiety and function as selective COX-2 inhibitors. nih.govbenthamdirect.com
Research has focused on synthesizing novel pyrazole derivatives with improved potency and reduced side effects compared to existing drugs. nih.govtandfonline.com For example, the compound FR140423, a selective cyclooxygenase-2 inhibitor, has demonstrated potent anti-inflammatory and analgesic effects in animal models, with greater potency than indomethacin (B1671933) and a lack of gastrointestinal side effects. nih.gov Studies have also explored the fusion of the pyrazole nucleus with other heterocyclic rings, such as thiophene, to enhance their anti-inflammatory and analgesic actions. nih.govbenthamdirect.com
| Compound/Derivative | Activity | Key Findings | Reference |
| FR140423 | Anti-inflammatory, Analgesic | 150 times more selective for COX-2 than COX-1; more potent than indomethacin. | nih.gov |
| Thiophene-fused pyrazoles (5e, 5f, 6d) | Analgesic, Anti-inflammatory | Proved to be potent analgesics with anti-inflammatory action. | nih.govbenthamdirect.com |
| N1-substituted pyrazoles | Anti-inflammatory, Analgesic | Exhibited up to 90.40% inhibition of inflammation and up to 100% analgesic protection. | tandfonline.com |
| Acetyl-substituted pyrazoles (2d, 2e) | Anti-inflammatory, Analgesic | Showed significant in vivo anti-inflammatory and analgesic activity. | mdpi.com |
| Pyrazolone derivatives with imidazole, benzimidazole (B57391), and benztriazole moiety | Anti-inflammatory | Compound 8d showed the most potent activity with 75% inhibition of inflammation. | japsonline.com |
Exploration of Anticonvulsant and Anthelmintic Activities
The pharmacological profile of pyrazole derivatives extends to anticonvulsant and anthelmintic activities. mdpi.comresearchgate.net The search for novel antiepileptic drugs with better efficacy and fewer side effects has led to the investigation of various pyrazole-containing compounds. nih.gov
Studies have shown that certain pyrazole derivatives exhibit significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govrsc.org The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system. researchgate.net Some of these compounds have shown a wide margin of safety in preclinical studies. nih.gov
In addition to their anticonvulsant properties, pyrazole derivatives have also been explored for their potential as anthelmintic agents, which are used to treat parasitic worm infections. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.govresearchgate.net By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for its pharmacological effects. nih.gov For pyrazole derivatives, SAR studies have been instrumental in optimizing their bioactivity for various therapeutic targets.
These studies often involve modifying substituents at different positions of the pyrazole ring, altering linker groups, and introducing or removing functional groups to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For instance, in the development of anticancer agents, SAR studies have helped in identifying the optimal substituents on the pyrazole nucleus to maximize cytotoxicity against tumor cells while minimizing effects on normal cells. nih.gov Similarly, for antimicrobial pyrazoles, SAR analysis has guided the design of compounds with improved activity against resistant bacterial strains. researchgate.net The insights gained from SAR studies are crucial for the rational design of more effective and safer pyrazole-based drugs.
Mechanistic Investigations of Biological Actionbenchchem.comnih.gov
The biological and pharmacological effects of this compound and its analogs stem from their interactions with specific biomolecules, leading to the modulation of cellular functions. The unique chemical structure of the pyrazole ring, combined with various substituents, allows for a diverse range of biological activities. globalresearchonline.net Mechanistic studies have begun to unravel how these compounds exert their effects at the molecular and cellular levels.
Identification of Molecular Targets and Binding Modesbenchchem.comnih.gov
Research into the mechanism of action for this compound and related pyrazole compounds has identified several key molecular targets, primarily enzymes and receptors. The interaction with these targets is dictated by the compound's structural features, such as the pyrazole core, the nitro group, and other substituents, which influence binding affinity and mode of action. nih.gov
The biological activity of this compound is largely associated with its ability to engage with various molecular targets. The nitro group is a key functional component; it can be reduced within a biological system to form reactive intermediates. These intermediates can then interact with and modify cellular macromolecules, leading to a cascade of biological effects. The amine group at the 5-position is capable of forming hydrogen bonds, which can influence how the compound binds to and alters the function of biological molecules like enzymes.
Studies on analogous pyrazole derivatives have pinpointed more specific molecular targets. For instance, certain pyrazole-based insecticides, like fipronil (B1672679), function by blocking the GABA-controlled chloride channel in the neurons of insects. researchgate.net This disruption of the central nervous system leads to hyperexcitation and eventual death of the pest. Other pyrazole analogs have been found to inhibit mitochondrial electron transport at the NADH-CoQ reductase site, which is crucial for cellular energy production. researchgate.net Some pyrazole derivatives have also been identified as inhibitors of focal adhesion kinase (FAK), a protein involved in cancer cell survival and metastasis.
Computational studies, such as Density Functional Theory (DFT) and molecular docking, have been employed to predict and analyze the binding modes of pyrazole derivatives with their target proteins. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-protein complex and are crucial for its inhibitory or activating effects. For example, docking analyses of certain herbicidal pyrazole derivatives have revealed π–π stacking interactions with phenylalanine residues within the active site of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org
Table 1: Identified Molecular Targets of Pyrazole Analogs
Cellular Pathway Modulationbenchchem.comnih.gov
The interaction of pyrazole compounds with their molecular targets triggers changes in various cellular pathways. The modulation of these pathways underlies the observed biological effects, from therapeutic actions to pesticidal activity.
For this compound, its interaction with enzymes and receptors can modulate inflammatory pathways. The reduction of its nitro group can generate reactive species that modify cellular components, thereby influencing signaling cascades involved in inflammation.
A significant pathway affected by some pyrazole analogs is cellular respiration. By inhibiting the mitochondrial electron transport chain, these compounds disrupt the proton gradient across the inner mitochondrial membrane. researchgate.net This action impairs the ability of mitochondria to produce ATP, the cell's primary energy currency, leading to cellular dysfunction and ultimately cell death. researchgate.net This mechanism is a common mode of action for several pyrazole-based pesticides. researchgate.net
In the context of the nervous system, the blockage of GABA-gated chloride channels by insecticides like fipronil interferes with the normal inhibitory neurotransmission, leading to uncontrolled neuronal firing. researchgate.net This disruption of synaptic activity is the primary pathway for its insecticidal effect. researchgate.net
Furthermore, certain pyrazole derivatives have been developed as activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. nih.gov NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and aging. By activating NAMPT, these compounds can boost NAD+ levels, offering potential therapeutic avenues for diseases associated with metabolic decline and aging. nih.gov The modulation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival, has also been noted as a consequence of the action of some complex biological regulators, and pyrazole structures are being investigated for their role in targeting such pathways. mdpi.com
Table 2: Cellular Pathways Modulated by Pyrazole Analogs
Potential in Agrochemical Developmentroyal-chem.comresearchgate.net
The pyrazole scaffold is a well-established and highly valuable structural motif in the agrochemical industry. royal-chem.comresearchgate.net Derivatives of pyrazole are utilized as active ingredients in a wide array of products, including herbicides, insecticides, and fungicides, due to their high efficacy in controlling a broad spectrum of pests and weeds. royal-chem.com The compound this compound itself is noted as a building block in the synthesis of agrochemicals.
The versatility of the pyrazole ring allows for extensive chemical modification, enabling the development of compounds with specific activities and improved properties. researchgate.net In the realm of insecticides, fipronil stands out as a prominent example of a pyrazole-based compound that is effective against a wide range of soil and foliar insects. researchgate.net
As herbicides, pyrazole derivatives have been successfully designed to target essential plant enzymes. acs.org A key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to the bleaching of new plant growth, followed by necrosis and death. Several commercial herbicides are based on this mode of action. acs.org Recent research has focused on developing novel pyrazole derivatives that show high herbicidal activity along with improved crop safety, allowing for their use in pre- and post-emergence applications on crops like maize, cotton, and wheat. acs.org
In the field of fungicides, pyrazole derivatives such as pyraclostrobin (B128455) are used to control a variety of plant diseases. royal-chem.com These compounds often work by inhibiting mitochondrial respiration in fungi, effectively halting their growth and spread. researchgate.net The continuous research into pyrazole chemistry aims to discover new active ingredients with novel modes of action to combat the development of resistance in pest and pathogen populations. acs.orgresearchgate.net
Table 3: Application of Pyrazole Derivatives in Agrochemicals
Applications in High Energy Materials and Materials Science
Assessment as High-Energy Density Materials (HEDMs)
High-Energy Density Materials (HEDMs) are chemical compounds or mixtures that release large amounts of energy upon decomposition or reaction. The performance of an HEDM is primarily characterized by its detonation properties, such as detonation velocity and pressure, as well as its thermal stability and sensitivity to external stimuli like impact and friction. While specific experimental data for 1-Methyl-4-nitro-1H-pyrazol-5-amine is limited in open literature, an assessment of its potential as an HEDM can be inferred from the properties of structurally similar compounds, particularly its close analog, 1-methyl-4-nitropyrazole (4-MNP).
Generally, mononitropyrazoles are considered to have relatively low energetic performance compared to multi-nitrated compounds and are often utilized as intermediates in the synthesis of more powerful explosives. nih.gov The introduction of an amino group, as in this compound, can influence the energetic properties and sensitivity of the molecule.
Table 1: Comparison of Energetic Properties of 1-Methyl-4-nitropyrazole (4-MNP) and a Related Compound
| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | nih.gov |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |
The presence of the amino group in the 5-position of the pyrazole (B372694) ring in this compound could potentially influence its density and, consequently, its detonation parameters. The amino group can participate in intermolecular hydrogen bonding, which may lead to a more densely packed crystal structure and potentially improved detonation performance compared to 4-MNP. However, without experimental data, this remains a theoretical consideration.
For practical applications, the thermal stability and sensitivity to mechanical stimuli (impact and friction) of an HEDM are as crucial as its detonation performance. An ideal energetic material should possess high thermal stability to ensure safe handling and storage, and low sensitivity to prevent accidental initiation. Pyrazole-based energetic compounds are noted for their good thermal stabilities. nih.gov
The thermal stability of nitropyrazoles is often evaluated by determining their decomposition temperature. For instance, the melting point of 1-methyl-4-nitropyrazole (4-MNP) is 82 °C. nih.gov The introduction of an amino group can affect the thermal stability. In some cases, amino groups can enhance thermal stability through the formation of hydrogen bonds, which can create a more stable crystal lattice.
Sensitivity to impact and friction are critical safety parameters. While specific data for this compound is unavailable, related nitropyrazole compounds have been characterized. For example, some energetic salts derived from 5-methyl-4-nitro-1H-pyrazol-3-(2H)-one show low impact and friction sensitivities, with the ammonium (B1175870) salt having an impact sensitivity of 28 J and a friction sensitivity of 240 N. energetic-materials.org.cn This suggests that pyrazole-based structures can be tailored to produce insensitive energetic materials.
Table 2: Thermal and Sensitivity Data for Related Pyrazole Derivatives
| Compound | Melting Point (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-nitropyrazole (4-MNP) | 82 | Not Reported | Not Reported | nih.gov |
| 4-Nitropyrazole (4-NP) | 163–165 | Not Reported | Not Reported | nih.gov |
| Ammonium salt of 5-methyl-4-nitro-1H-pyrazol-3-(2H)-one | Not Reported | 28 | 240 | energetic-materials.org.cn |
Potential in Polymer Chemistry and Novel Material Development
The functional groups on an energetic molecule can allow for its incorporation into polymeric structures, leading to the development of novel materials such as plastic-bonded explosives (PBXs) or energetic polymers. The amine group in this compound presents a reactive site that could be exploited in polymer chemistry.
In the context of PBXs, an energetic compound is dispersed within a polymer matrix. This approach can improve the mechanical properties of the explosive charge and reduce its sensitivity. Various polymers, such as polyisobutylene (B167198) (PIB), polymethyl-methacrylate (PMMA), and fluoroelastomers, have been used as binders. researchgate.net The compatibility of this compound with different polymer binders would be a key factor in its potential use in PBXs.
Furthermore, the amine functionality opens up the possibility of chemically integrating the molecule into a polymer backbone, creating an energetic polymer. Energetic polymers are of interest as they can serve as both the fuel and the binder in propellant and explosive formulations. The synthesis of energetic polymers based on other nitrogen-rich heterocycles, such as 5-aminotetrazole, has been demonstrated. mdpi.com A similar approach could potentially be applied to aminonitropyrazoles. The polymerization could proceed through reactions involving the amine group, leading to a polymer with energetic pyrazole units pendant to the main chain or integrated within it. Such materials could offer a combination of high energy content and desirable mechanical properties.
Future Research Directions and Emerging Trends
Development of Chemo- and Regioselective Synthesis Protocols
The synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1-methyl-1H-pyrazol-5-amine. However, controlling the position of the nitro group (regioselectivity) and avoiding side reactions (chemoselectivity) remains a critical area for research. The nitration of 1-methylpyrazole (B151067), for instance, can yield a mixture of isomers, including 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole. researchgate.net
Future research should focus on developing more sophisticated and efficient synthetic protocols. A key trend is the move away from harsh conditions like mixed nitric and sulfuric acids, which can lead to over-nitration and environmental concerns. researchgate.net Promising avenues include:
Catalyst Development: Designing novel catalysts that can direct the nitration specifically to the 4-position of the pyrazole (B372694) ring. This could involve organocatalysis or transition-metal catalysis to achieve high regioselectivity under milder conditions.
Flow Chemistry: Employing continuous flow systems for nitration can offer better control over reaction parameters such as temperature and reaction time, minimizing the formation of byproducts and improving safety, especially for exothermic nitration reactions. researchgate.net
Protecting Group Strategies: Investigating advanced protecting group strategies to temporarily block other reactive sites on the pyrazole ring, allowing for precise functionalization at the desired position.
A significant challenge lies in achieving regioselectivity during the formation of the pyrazole ring itself. Novel multi-step synthetic routes, such as those developed for other substituted pyrazoles involving cyclization of hydrazine (B178648) derivatives, could be adapted and optimized for the specific synthesis of the target compound. nih.govnih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) has already been used extensively to study the structure, stability, and energetic properties of various nitropyrazoles. tandfonline.comtandfonline.comresearchgate.net These studies have established a relationship between the number and position of nitro groups and the compound's properties. tandfonline.comresearchgate.net
Emerging trends in this area point towards more sophisticated and predictive modeling:
Predictive Reactivity Models: Developing computational models that can accurately predict the outcome of chemo- and regioselective reactions. This would involve simulating reaction pathways and transition states to identify optimal conditions for synthesizing this compound with high yield and purity.
In Silico Screening for Biological Activity: Utilizing molecular docking and dynamics simulations to screen for potential biological targets. chemmethod.comnih.gov By modeling the interaction of this compound with the active sites of various enzymes or receptors, researchers can prioritize experimental testing for applications in medicinal chemistry. nih.gov For example, docking studies on similar pyrazole derivatives have identified potential antitubercular agents. chemmethod.com
Materials Property Prediction: Extending computational studies to predict the properties of materials derived from this compound. This includes predicting nonlinear optical (NLO) properties, as has been done for other pyrazole derivatives, or forecasting the characteristics of polymers or metal-organic frameworks incorporating this molecule as a building block. nih.gov
These advanced computational approaches will accelerate the design of new derivatives with tailored electronic, biological, and material properties, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.
Elucidation of Complex Biological Mechanisms at the Molecular Level
The biological activity of this compound is an area ripe for exploration. The nitro group can be bioreduced to form reactive intermediates capable of interacting with biological macromolecules, while the amino group can form hydrogen bonds, making the compound a candidate for drug design. evitachem.com Pyrazole-containing compounds are known to act as enzyme inhibitors, targeting enzymes such as nitric oxide synthase (NOS) and urease. nih.govresearchgate.net
Future research must move beyond general observations to a detailed, molecular-level understanding of its biological effects:
Target Identification and Validation: Employing chemoproteomics and other advanced screening methods to identify the specific protein targets of this compound and its metabolites within cells.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of the compound bound to its biological targets. This would provide a precise map of the molecular interactions, guiding the design of more potent and selective inhibitors.
Kinetic and Mechanistic Studies: Performing detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). creative-enzymes.comyoutube.com This information is crucial for understanding how the compound affects enzyme function and for optimizing its therapeutic potential. For instance, studies on related pyrazole inhibitors have confirmed competitive inhibition and measured key parameters like IC50 and Ki values. nih.gov
A deeper understanding of these mechanisms is essential for developing safe and effective therapeutic agents based on the this compound scaffold.
Exploration of Unconventional Applications and Interdisciplinary Research
While current research on nitropyrazoles is largely concentrated on energetic materials and medicinal chemistry, the unique structure of this compound opens the door to a range of unconventional applications. nih.govmdpi.com
Future interdisciplinary research could explore its potential in:
Materials Science: As a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyrazole ring and the amino group could coordinate with metal ions, while the nitro group could be used to tune the electronic properties or serve as a reactive handle for post-synthetic modification.
Nonlinear Optics (NLO): Investigating its potential as an NLO material. Some pyrazole derivatives with electron-donating and electron-withdrawing groups have shown promising NLO responses, a property valuable for applications in telecommunications and optical computing. nih.gov
Chemical Sensing: Developing chemosensors based on this molecule. The functional groups could be designed to interact selectively with specific analytes (e.g., metal ions, anions, or biological molecules), leading to a detectable change in an optical or electrochemical signal.
Agrochemicals: Expanding on its potential use in agrochemicals, moving beyond a simple mention to targeted research on its efficacy as a fungicide, herbicide, or insecticide, a field where other pyrazole derivatives have found success.
Design of Environmentally Benign Synthetic Routes
The synthesis of nitroaromatic compounds traditionally involves harsh, polluting reagents like mixed acids. researchgate.net A significant future trend is the development of "green" synthetic methodologies for producing this compound.
Key areas for future research in green synthesis include:
Solid-Supported Reagents: Expanding the use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel or clay catalysts like montmorillonite. researchgate.netmdpi.comresearchgate.net These reagents can simplify product purification, be recycled, and often lead to higher selectivity while minimizing acidic waste. researchgate.net
Biocatalysis: Exploring the use of enzymes for the synthesis or modification of this compound. While challenging, the development of nitrating enzymes or enzymes that can perform selective transformations on the pyrazole ring would represent a major advance in sustainable chemistry.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water. Research has shown that some nitration reactions can be performed in water, significantly reducing the environmental impact. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry that should guide the development of all new synthetic routes.
By focusing on these emerging areas, the scientific community can unlock the full potential of this compound, paving the way for new technologies and applications while adhering to the principles of sustainable and responsible research.
Q & A
Q. What are the established synthetic routes for 1-Methyl-4-nitro-1H-pyrazol-5-amine, and how do reaction conditions influence product yield and purity?
Methodological Answer: The synthesis typically involves nitration of a precursor pyrazole derivative. A multi-step approach is often employed:
Precursor Preparation : Start with 1-methyl-1H-pyrazol-5-amine. Protect the amine group using acetyl or benzyl groups to avoid undesired side reactions during nitration .
Nitration : Introduce the nitro group at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄). Temperature control (0–5°C) is critical to minimize decomposition .
Deprotection : Remove the protective group under mild acidic or basic conditions (e.g., HCl in ethanol or NaOH in water).
Q. Key Factors for Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require post-reaction purification .
- Temperature : Higher temperatures during nitration risk over-nitration or ring decomposition.
- Stoichiometry : Excess nitrating agent improves yield but complicates purification.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Q. Example Workflow :
Recrystallize the compound in a suitable solvent (e.g., ethanol/water).
Collect diffraction data and refine using SHELXL .
Validate bond lengths and angles against similar pyrazole derivatives .
Q. How should storage conditions (e.g., temperature, pH) be optimized to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition or nitro group reduction .
- Light Exposure : Protect from UV light to avoid photodegradation (use amber glassware).
- Solvent Stability : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers with extreme pH (<3 or >9) to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the nitro and methyl groups in this compound influence its reactivity in nucleophilic substitution or electrophilic aromatic substitution (EAS)?
Methodological Answer: The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized electronic environment:
- EAS Reactivity : Nitro directs electrophiles to position 3 (meta to nitro), while methyl enhances reactivity at positions 2 and 5. Competing effects require computational modeling (DFT) to predict regioselectivity .
- Nucleophilic Substitution : Nitro groups activate adjacent positions for nucleophilic attack (e.g., SNAr reactions with amines or thiols).
Q. Experimental Design :
- Use substituent-specific probes (e.g., halogenation followed by Suzuki coupling) to map reactive sites.
- Compare kinetic data with analogs lacking nitro/methyl groups .
Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Standardize parameters (e.g., cell lines, incubation time, solvent controls). For antimicrobial studies, use CLSI guidelines for MIC determination .
- Structural Purity : Validate compound purity via HPLC (>95%) and confirm absence of isomers (e.g., regioisomeric nitro groups) .
- Target Selectivity : Perform competitive binding assays to rule off-target effects.
Case Study :
If derivative A shows anti-inflammatory activity in murine models but not in human cell lines:
Verify species-specific receptor expression (e.g., COX-2 vs. COX-1).
Test metabolite stability (e.g., cytochrome P450 metabolism) .
Q. What in vitro and in vivo models are appropriate for evaluating the antimicrobial or anti-inflammatory potential of this compound derivatives?
Methodological Answer:
- Antimicrobial Studies :
- In Vitro : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- In Vivo : Murine septicemia models; administer derivatives intraperitoneally and monitor survival rates.
- Anti-inflammatory Studies :
- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- In Vivo : Carrageenan-induced paw edema in rats; measure COX-2 inhibition via ELISA.
Q. Data Interpretation :
- Correlate IC₅₀ values with structural features (e.g., nitro group position) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
